

An In-depth Technical Guide on the DNA Binding Affinity of **TMPyP**

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Compound of Interest

Compound Name: *Tmpyp*

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Introduction

Meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as **TMPyP** (or **TMPyP4**), is a cationic porphyrin that has garnered significant scientific interest due to its strong affinity for DNA. Its planar aromatic structure and positive charges facilitate multiple modes of interaction with the negatively charged phosphate backbone and the bases of nucleic acids. **TMPyP** is particularly renowned for its ability to bind and stabilize G-quadruplex (GQ) DNA structures, which are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.^{[1][2]} This property makes **TMPyP** and its derivatives promising candidates for anticancer drug design, acting as telomerase inhibitors by stabilizing G-quadruplexes in human telomeres.^{[1][3]} This guide provides a comprehensive technical overview of the DNA binding affinity of **TMPyP**, consolidating quantitative data, detailing experimental protocols, and visualizing the complex interactions and workflows involved in its study.

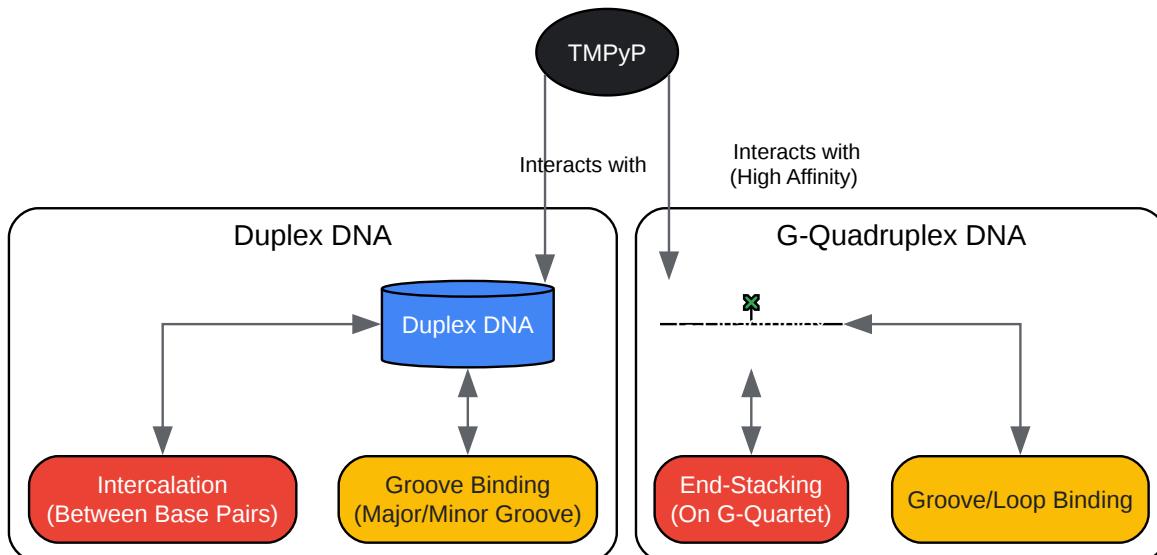
Binding Modes and Structural Interactions

TMPyP interacts with DNA through several distinct binding modes, the prevalence of which is dictated by experimental conditions such as ionic strength, DNA sequence and structure (duplex vs. G-quadruplex), and the presence of metal ions within the porphyrin core.^{[4][5]}

- Intercalation: The planar porphyrin ring inserts itself between DNA base pairs. This mode is often characterized by a significant red shift (bathochromism) and a decrease in the intensity (hypochromism) of the Soret band in the UV-Vis absorption spectrum of **TMPyP**.^{[5][6]} Theoretical studies suggest a preference for intercalation in GC-rich sequences.^[7]
- Groove Binding: **TMPyP** can bind to the minor or major grooves of duplex DNA, an interaction that is primarily electrostatic.^{[4][5]} The ortho-isomer of **TMPyP** (o-TMPyP) has been shown to favor major groove binding, as steric hindrance prevents intercalation.^[5]
- End-Stacking (G-Quadruplex Specific): This is a dominant binding mode with G-quadruplex structures, where the porphyrin stacks on the external G-quartets.^{[8][9]} The similar size of the porphyrin ring and the G-quartet facilitates favorable π - π stacking interactions.
- External Binding/Intercalation (G-Quadruplex): In addition to end-stacking, **TMPyP** can also bind to the grooves or even intercalate within the G-quadruplex structure, particularly at high ligand-to-DNA ratios.^{[9][10]}

The specific binding mode is a critical determinant of the biological effect of **TMPyP**. For instance, its ability to inhibit telomerase is directly linked to its stabilization of G-quadruplex structures.^[8]

Fig 1. TMPyP-DNA Binding Modes



[Click to download full resolution via product page](#)Fig 1. **TMPyP**-DNA Binding Modes

Quantitative Data on Binding Affinity

The binding affinity of **TMPyP** for various DNA structures has been quantified using multiple biophysical techniques. The data reveal a general preference for G-quadruplex structures over duplex DNA, although this selectivity can be influenced by the specific DNA sequence and experimental conditions.

Binding to G-Quadruplex DNA

TMPyP exhibits high affinity for G-quadruplexes, often with multiple binding events characterized by distinct binding constants.

DNA Target (Sequence)	Method	Conditions	Binding Model	Binding Constant (K) / Stoichiometry (n)	Reference
Human Telomeric (hTel22)	ITC	150 mM K+	Four-independent-sites	High Affinity (End-stacking): $K \approx 10^8 - 10^{10}$ $M^{-1} (n=2)$	[10]
Human Telomeric (Tel22)	ITC	150 mM K+	Three sequential events	$K_1 = 7 \times 10^8$ $M^{-1}K_2 = 6 \times 10^7$ $M^{-1}K_3 = 4 \times 10^4 M^{-1}$	[11]
Human Telomeric AG ₃ (T ₂ AG ₃) ₃ (Hybrid)	Absorption Titration	150 mM K+	Two independent sites	$K_1 = 4.42 \times 10^8 M^{-1}K_2 = 1.07 \times 10^6 M^{-1}$	[12]
Human Telomeric AG ₃ (T ₂ AG ₃) ₃ (Parallel)	Absorption Titration	150 mM K+	Two independent sites	$K_1 = 2.26 \times 10^8 M^{-1}K_2 = 8.67 \times 10^5 M^{-1}$	[12]
Various GQ Structures	Various	---	General	$K \approx 10^6 - 10^7 M^{-1}$	[1][2]

Binding of Metallated TMPyP Derivatives to G-Quadruplex DNA

The insertion of a metal ion into the porphyrin core significantly modulates the binding affinity and mechanism. The coordination geometry of the metal and the presence of axial ligands can

sterically hinder certain binding modes like intercalation.

Ligand	Method	Conditions	Binding Model	Binding Constant (K) / Stoichiometry (n)	Reference
Ni(II)-TMPPyP	ITC	150 mM K+	Four-independent-sites	High Affinity: $K \approx 10^8 - 10^{10}$ M^{-1} (n=2) Low Affinity: $K \approx 10^4 - 10^5 M^{-1}$ (n=2)	[10]
Cu(II)-TMPPyP	ITC	150 mM K+	Four-independent-sites	High Affinity: $K \approx 10^8 - 10^{10}$ M^{-1} (n=2) Low Affinity: $K \approx 10^4 - 10^5 M^{-1}$ (n=2)	[10]
Zn(II)-TMPPyP	ITC	150 mM K+	Two-independent-sites	$K \approx 10^4 - 10^5$ M^{-1} (n=2, end-stacking only)	[10]
Co(III)- TMPPyP	ITC	150 mM K+	Two-independent-sites	$K \approx 10^4 - 10^5$ M^{-1} (n=2, end-stacking only)	[10]

Thermodynamic Parameters of TMPPyP Binding to G-Quadruplex DNA (hTel22)

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. For apo-TMPPyP4, Ni(II)-TMPPyP4, and Cu(II)-TMPPyP4, the binding is characterized by two distinct thermodynamic signatures, consistent with a high-affinity end-stacking mode

and a lower-affinity intercalative mode.[10] In contrast, Co(III)-**TMPyP4** and Zn(II)-**TMPyP4**, which have axial ligands, only exhibit the lower-affinity end-stacking mode.[10]

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction between **TMPyP** and DNA. Each method provides unique insights into the binding affinity, stoichiometry, mode, and conformational changes.

UV-Visible Spectroscopic Titration

This is a fundamental technique to confirm binding and determine the binding constant. The interaction of **TMPyP** with DNA leads to characteristic changes in its Soret band (~424 nm).

- Principle: A solution of **TMPyP** is titrated with increasing concentrations of DNA. Binding is monitored by the changes in the absorption spectrum, typically a bathochromic (red) shift and significant hypochromicity (decrease in absorbance).[13]
- Methodology:
 - Prepare a solution of **TMPyP** of known concentration in a suitable buffer.
 - Record its initial UV-Vis spectrum.
 - Add small aliquots of a concentrated DNA stock solution.
 - Record the spectrum after each addition, allowing the system to reach equilibrium.
 - The fraction of bound **TMPyP** is calculated from the absorbance changes.[14]
 - Data are fitted to a suitable binding model (e.g., Scatchard plot, non-linear regression) to calculate the binding constant (K) and stoichiometry (n).

Fig 2. UV-Vis Titration Workflow

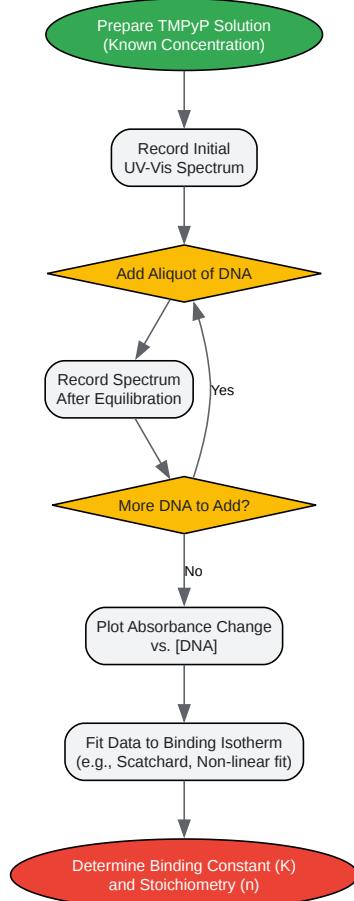


Fig 3. Isothermal Titration Calorimetry Workflow

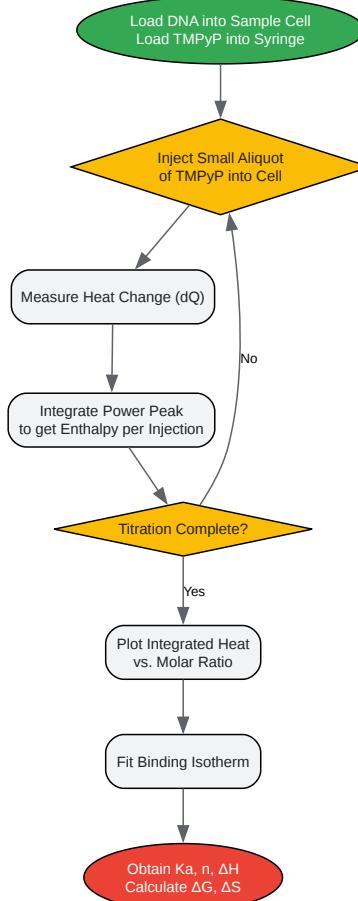
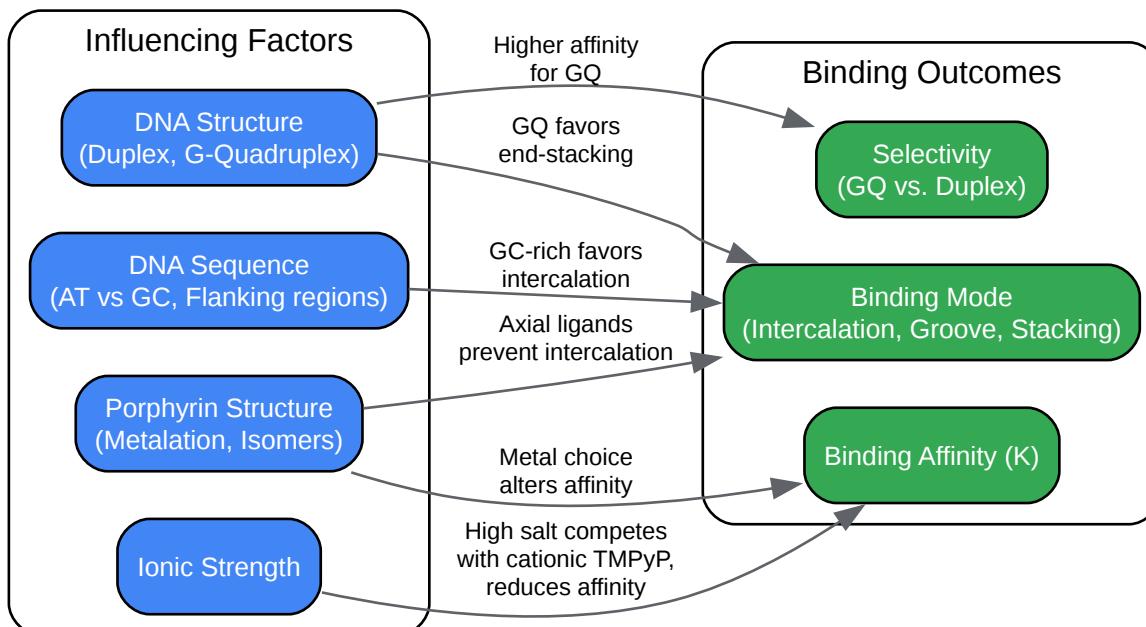


Fig 4. Factors Influencing TMPyP-DNA Interaction



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